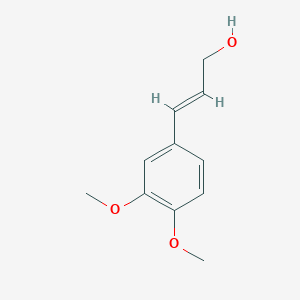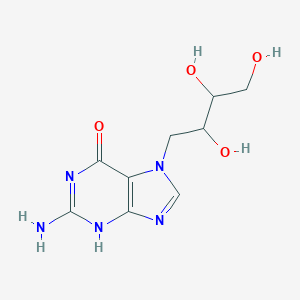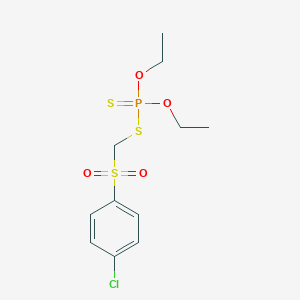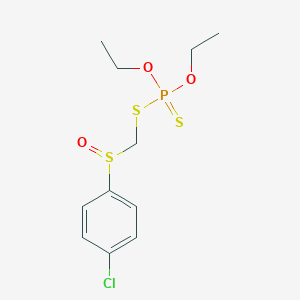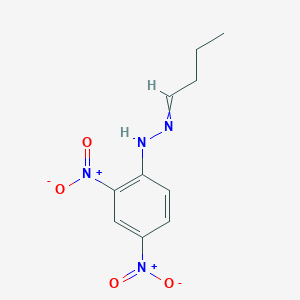
Butyraldehyde 2,4-Dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Butyraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol . It is a derivative of butyraldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
Butyraldehyde 2,4-Dinitrophenylhydrazone is synthesized through a condensation reaction between butyraldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, which facilitates the formation of the hydrazone derivative . The reaction proceeds via an addition-elimination mechanism, where the hydrazine adds to the carbonyl group of the aldehyde, followed by the elimination of water to form the hydrazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions
Butyraldehyde 2,4-Dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. It reacts with various nucleophiles and electrophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may lead to the formation of substituted hydrazones, while reactions with bases may result in the formation of different derivatives .
科学的研究の応用
Butyraldehyde 2,4-Dinitrophenylhydrazone has several scientific research applications:
Analytical Chemistry: It is widely used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Testing: The compound is used in environmental testing to monitor the presence of aldehydes and ketones in air and water samples.
Biological Studies: It is employed in biological studies to investigate the role of aldehydes and ketones in metabolic pathways and disease processes.
Industrial Applications: The compound is used in the production of various chemical intermediates and as a standard reference material in quality control processes.
作用機序
The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of acidic or basic conditions, which promote the addition of the hydrazine to the carbonyl group and the subsequent elimination of water .
類似化合物との比較
Butyraldehyde 2,4-Dinitrophenylhydrazone is similar to other dinitrophenylhydrazone derivatives, such as:
- Formaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
These compounds share similar chemical properties and reactivity but differ in the specific aldehyde or ketone from which they are derived. This compound is unique due to its specific structure and the presence of the butyraldehyde moiety, which imparts distinct chemical and physical properties .
特性
CAS番号 |
1527-98-6 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
N-[(Z)-butylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6- |
InChIキー |
IKGRHEWIFBFXPP-WDZFZDKYSA-N |
SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
CCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
ピクトグラム |
Flammable; Irritant |
同義語 |
Butanal 2-(2,4-Dinitrophenyl)hydrazone; Butanal (2,4-Dinitrophenyl)hydrazone; Butyraldehyde (2,4-Dinitrophenyl)hydrazone; NSC 404127; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)
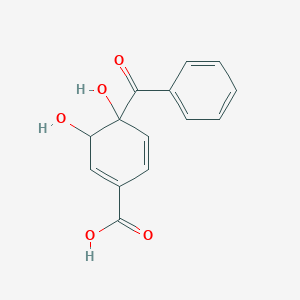
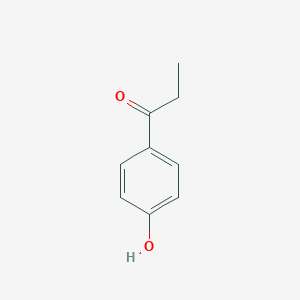
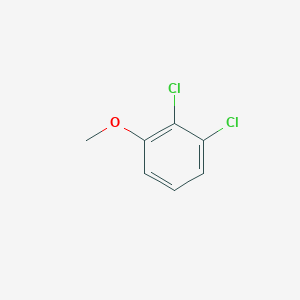
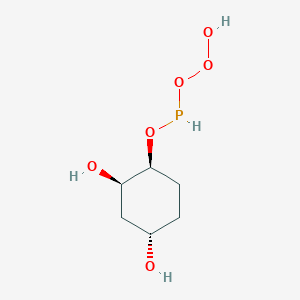
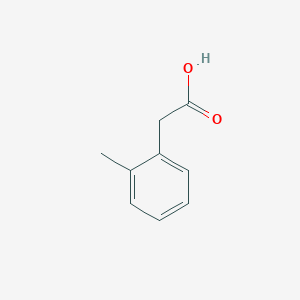
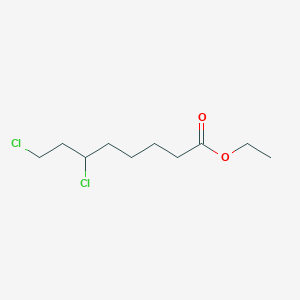
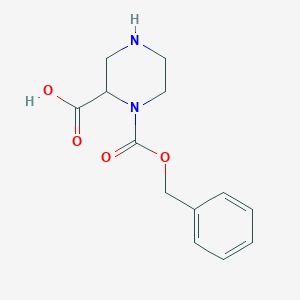
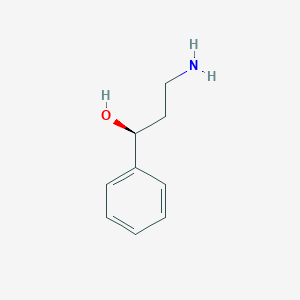
![2-[(E)-3-methylbut-1-enyl]-1,3-thiazole](/img/structure/B143176.png)
